4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid
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Overview
Description
4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-methylpropanamide under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiophene-3-carboxylic acid: Lacks the amide group present in 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid.
2-Methylpropanamide: Lacks the thiophene ring structure.
Thiophene-3-carboxylic acid: Lacks the dimethyl and amide substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid (CAS No. 312940-41-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₁H₁₅NO₃S
- Molecular Weight : 241.31 g/mol
- Structure : The compound features a thiophene ring substituted with a carboxylic acid and an amide group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.
- Anticancer Properties : The compound's structural features indicate possible interactions with cellular pathways involved in cancer progression. In vitro studies are needed to confirm its efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Given its structural similarity to known enzyme inhibitors, there is potential for this compound to act as an inhibitor of specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
Target | Activity Type | IC₅₀ (µM) | Reference |
---|---|---|---|
Bacterial Strains | Antimicrobial | TBD | |
Cancer Cell Lines | Anticancer | TBD | |
Enzymes | Enzyme Inhibition | TBD |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene ring could enhance activity.
Case Study 2: Anticancer Activity
In a separate investigation focused on cancer therapeutics, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results highlighted the potential for these compounds to disrupt mitotic processes in cancer cells, leading to increased cell death rates.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their function and leading to therapeutic effects.
- Induction of Apoptosis : By affecting signaling pathways associated with cell survival and death, it may promote apoptosis in malignant cells.
- Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Properties
IUPAC Name |
4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-5(2)9(13)12-10-8(11(14)15)6(3)7(4)16-10/h5H,1-4H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSOEDAIIYKFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353971 |
Source
|
Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312940-41-3 |
Source
|
Record name | 4,5-Dimethyl-2-(2-methylpropanamido)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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